molecular formula C25H26ClFN4O B2830739 (4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326918-37-9

(4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2830739
CAS RN: 1326918-37-9
M. Wt: 452.96
InChI Key: SVRGXBBQXUXXOJ-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(piperazin-1-yl)methanone” is a chemical compound with the CAS Number: 54042-47-6 and a molecular weight of 224.69 . It has a linear formula of C11H13ClN2O .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)(piperazin-1-yl)methanone” is represented by the formula C11H13ClN2O . For a more detailed analysis, one would need to refer to the compound’s specific NMR, IR, and HRMS data .


Physical And Chemical Properties Analysis

The compound “(4-Chlorophenyl)(piperazin-1-yl)methanone” has a melting point of 200 °C and a predicted boiling point of 384.0±37.0 °C . Its density is predicted to be 1.231±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302) and causes serious eye irritation (H319) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264) .

properties

IUPAC Name

[4-[4-(4-chlorophenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClFN4O/c26-18-4-7-20(8-5-18)29-12-14-30(15-13-29)24-21-16-19(27)6-9-23(21)28-17-22(24)25(32)31-10-2-1-3-11-31/h4-9,16-17H,1-3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRGXBBQXUXXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

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